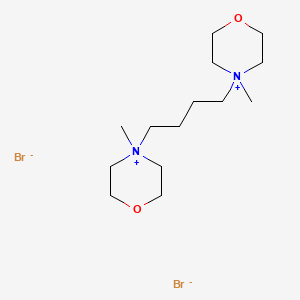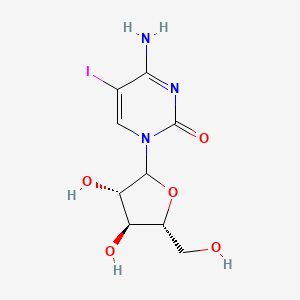![molecular formula C13H11N5O3S B14163755 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide CAS No. 354577-14-3](/img/structure/B14163755.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene ring fused with a pyrazole ring, and functional groups such as cyano, nitro, and carboxamide. These structural features make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a suitable diketone or aldehyde.
Introduction of the nitro group: The nitro group can be introduced through nitration using a mixture of nitric acid and sulfuric acid.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, under acidic or basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives by reducing the nitro group.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyano or nitro groups.
Applications De Recherche Scientifique
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like cyano, nitro, and carboxamide allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
- 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide
Uniqueness
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide is unique due to its combination of functional groups and heterocyclic structure. This uniqueness allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
354577-14-3 |
|---|---|
Formule moléculaire |
C13H11N5O3S |
Poids moléculaire |
317.33 g/mol |
Nom IUPAC |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11N5O3S/c1-17-6-9(18(20)21)11(16-17)12(19)15-13-8(5-14)7-3-2-4-10(7)22-13/h6H,2-4H2,1H3,(H,15,19) |
Clé InChI |
LZUWNWZHRCULMD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)[N+](=O)[O-] |
Solubilité |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


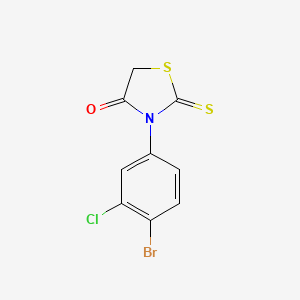
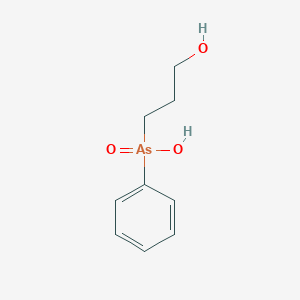
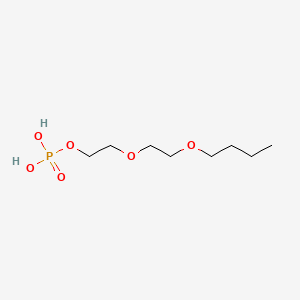
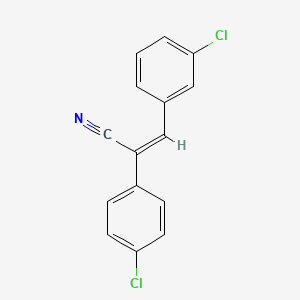
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
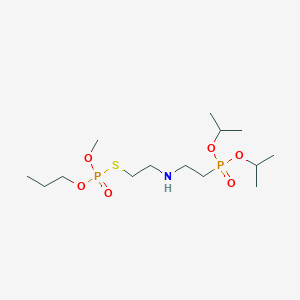
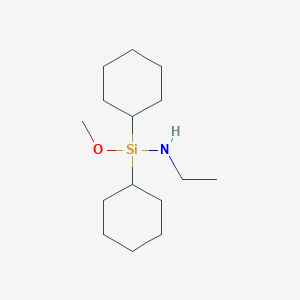
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)
